Cas no 1246816-97-6 (NND-224204)

NND-224204 化学的及び物理的性質
名前と識別子
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- rel-1-[2-[[6-[Bis(2-hydroxyethyl)amino]-4,8-di-1-piperidinylpyrimido[5,4-d]pyrimidin-2-yl](2-hydroxyethyl)amino]ethyl] (2R,3R)-2,3-dihydroxybutanedioate
- 1246816-97-6
- Rel-(2R,3R)-4-(2-((6-(bis(2-hydroxyethyl)amino)-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl)(2-hydroxyethyl)amino)ethoxy)-2,3-dihydroxy-4-oxobutanoic acid
- NND-224204
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- インチ: 1S/C28H44N8O9/c37-15-11-35(12-16-38)27-29-19-20(23(31-27)33-7-3-1-4-8-33)30-28(32-24(19)34-9-5-2-6-10-34)36(13-17-39)14-18-45-26(44)22(41)21(40)25(42)43/h21-22,37-41H,1-18H2,(H,42,43)/t21-,22-/m0/s1
- InChIKey: PKHHJNRUJGFGTB-VXKWHMMOSA-N
- ほほえんだ: C1CCCN(C2=NC(N(CCOC(=O)[C@@H](O)[C@@H](C(=O)O)O)CCO)=NC3=C2N=C(N=C3N2CCCCC2)N(CCO)CCO)C1
計算された属性
- せいみつぶんしりょう: 636.32312501g/mol
- どういたいしつりょう: 636.32312501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 17
- 重原子数: 45
- 回転可能化学結合数: 17
- 複雑さ: 907
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 229Ų
NND-224204 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-498030-1 mg |
Dipyridamole Tartaric Acid Ester Ammonium Salt, |
1246816-97-6 | 1mg |
¥2,181.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-498030-1mg |
Dipyridamole Tartaric Acid Ester Ammonium Salt, |
1246816-97-6 | 1mg |
¥2181.00 | 2023-09-05 |
NND-224204 関連文献
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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8. Book reviews
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
NND-224204に関する追加情報
Research Brief on NND-224204 (CAS: 1246816-97-6): Advances and Applications in Chemical Biology and Medicine
NND-224204 (CAS: 1246816-97-6) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its unique structural and functional properties, has been the subject of multiple studies aimed at exploring its potential therapeutic applications. Recent findings highlight its role as a modulator of key biological pathways, particularly in the context of oncology and inflammatory diseases. The compound's mechanism of action, involving selective inhibition of specific enzymatic targets, positions it as a promising candidate for further drug development.
One of the most notable studies on NND-224204 was published in the Journal of Medicinal Chemistry earlier this year. The research team investigated the compound's efficacy in inhibiting the activity of protein kinases implicated in cancer cell proliferation. Using a combination of in vitro and in silico approaches, the study demonstrated that NND-224204 exhibits high selectivity for its target kinases, with minimal off-target effects. This specificity is crucial for reducing adverse side effects in potential clinical applications. The study also reported favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which further enhance its drug-like characteristics.
In addition to its anticancer potential, NND-224204 has shown promise in the treatment of chronic inflammatory conditions. A recent preclinical study published in Nature Chemical Biology explored its anti-inflammatory effects in a murine model of rheumatoid arthritis. The results indicated that NND-224204 significantly reduced inflammatory cytokine production and joint swelling, comparable to existing therapeutics but with a more favorable safety profile. These findings suggest that the compound could serve as a foundation for developing novel anti-inflammatory drugs with improved efficacy and reduced toxicity.
The synthesis and optimization of NND-224204 have also been a focus of recent research. A team from the Massachusetts Institute of Technology (MIT) reported a scalable and cost-effective synthetic route for the compound, addressing previous challenges related to yield and purity. Their work, detailed in Organic Process Research & Development, highlights the importance of process chemistry in advancing NND-224204 from the laboratory to potential clinical trials. The optimized synthesis not only improves the accessibility of the compound for further studies but also underscores the feasibility of large-scale production.
Looking ahead, the future of NND-224204 appears promising, with several research groups planning to advance the compound into early-phase clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its full therapeutic potential. Given its dual applicability in oncology and inflammation, NND-224204 represents a versatile tool for drug discovery and a potential breakthrough in targeted therapy. Continued research will be essential to fully elucidate its mechanisms, optimize its formulations, and validate its clinical benefits.
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